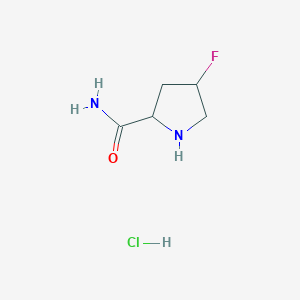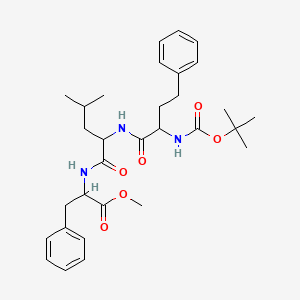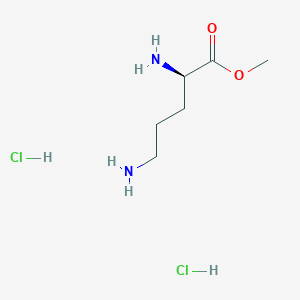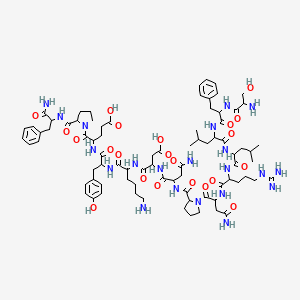
Zirconium(IV)sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(IV) sulfide is an inorganic compound with the chemical formula ZrS₂. It is a violet-brown solid that adopts a layered structure similar to that of cadmium iodide
Vorbereitungsmethoden
Zirconium(IV) sulfide can be synthesized by heating sulfur and zirconium metal. The reaction typically involves direct combination of the elements at high temperatures. The compound can also be purified by vapor transport using iodine . Industrial production methods often involve similar high-temperature processes to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Zirconium(IV) sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxysulfide or zirconium oxide.
Reduction: Reduction reactions can convert it back to elemental zirconium and sulfur.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.
Common reagents used in these reactions include oxygen, hydrogen, and halogen compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zirconium(IV) sulfide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, including drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, including ceramics and coatings, due to its thermal stability and resistance to corrosion
Wirkmechanismus
The mechanism by which zirconium(IV) sulfide exerts its effects is primarily related to its layered structure and chemical stability. Its molecular targets and pathways involve interactions with other compounds at the atomic level, facilitating various chemical reactions and processes. The exact mechanisms can vary depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Zirconium(IV) sulfide is similar to other transition metal dichalcogenides, such as titanium disulfide and molybdenum disulfide. it is unique in its specific combination of properties, including its thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications where durability and performance are critical .
Similar compounds include:
- Titanium disulfide (TiS₂)
- Molybdenum disulfide (MoS₂)
- Tungsten disulfide (WS₂)
Each of these compounds has its own unique properties and applications, but zirconium(IV) sulfide stands out for its specific advantages in certain high-performance applications.
Eigenschaften
Molekularformel |
S2Zr |
|---|---|
Molekulargewicht |
155.36 g/mol |
IUPAC-Name |
zirconium(4+);disulfide |
InChI |
InChI=1S/2S.Zr/q2*-2;+4 |
InChI-Schlüssel |
XWPGCGMKBKONAU-UHFFFAOYSA-N |
Kanonische SMILES |
[S-2].[S-2].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)

![1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride](/img/structure/B13398934.png)

![Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)



![2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)



